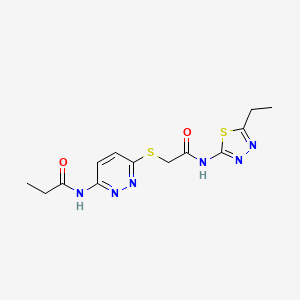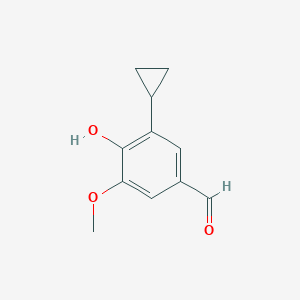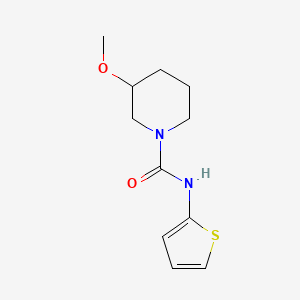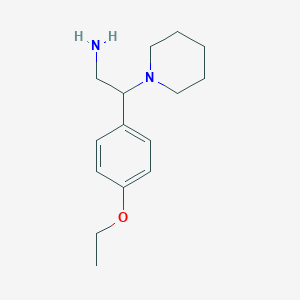![molecular formula C21H25N5O2 B2449407 1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea CAS No. 2319850-40-1](/img/structure/B2449407.png)
1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a butoxyphenyl group and a pyridinylpyrazolyl moiety, suggests potential biological activity and utility in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Wirkmechanismus
The mechanism of action for 1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- 1-(4-Ethoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
Uniqueness
1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea is unique due to its butoxyphenyl group, which may confer distinct physicochemical properties and biological activities compared to its methoxy and ethoxy analogs.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-4-13-28-19-7-5-17(6-8-19)24-21(27)23-15-18-14-20(25-26(18)2)16-9-11-22-12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLMZIIVGCMZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/new.no-structure.jpg)

![methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2449327.png)
![1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2449329.png)
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)

![N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B2449332.png)


![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
